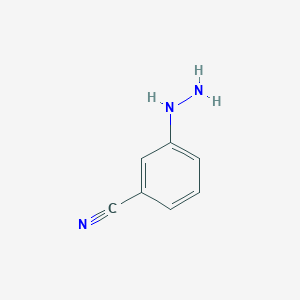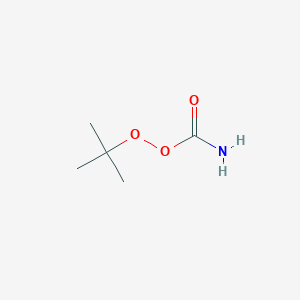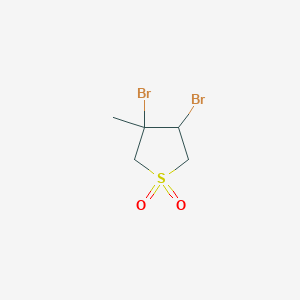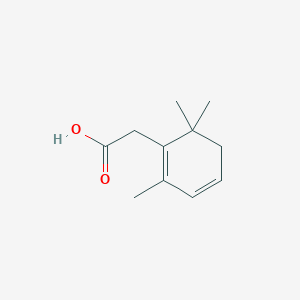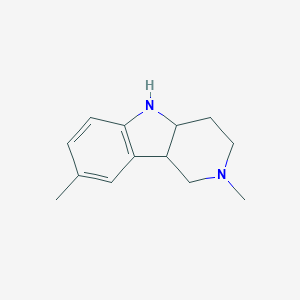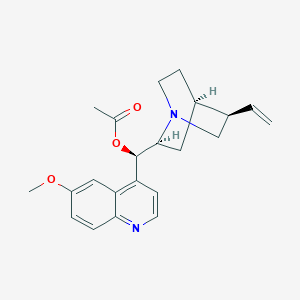![molecular formula C4H8B2S4 B102774 [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- CAS No. 19167-79-4](/img/structure/B102774.png)
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is a chemical compound that has been extensively studied for its potential applications in various fields. It is a heterocyclic compound that consists of two boron atoms, two sulfur atoms, and four carbon atoms.
Mecanismo De Acción
The mechanism of action of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is not fully understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors by facilitating the movement of electrons through the material.
Efectos Bioquímicos Y Fisiológicos
There is currently no research available on the biochemical and physiological effects of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. As a result, it is important to exercise caution when handling the compound and to follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is its high electron mobility, which makes it a promising candidate for use in organic electronics. However, the compound is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments.
Direcciones Futuras
There are several potential future directions for research on [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of the compound's potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- can be achieved through various methods. One of the most common methods is the reaction of 1,2-dithiolene with boron trichloride in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1,2-dithiolene with boron tribromide in the presence of a Lewis acid catalyst. The synthesized compound can then be purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of various organic semiconductors and has shown promising results in the development of organic field-effect transistors and organic light-emitting diodes.
Propiedades
Número CAS |
19167-79-4 |
|---|---|
Nombre del producto |
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- |
Fórmula molecular |
C4H8B2S4 |
Peso molecular |
206 g/mol |
Nombre IUPAC |
2,3,7,8-tetrahydro-[1,4,2,3]dithiadiborinino[2,3-b][1,4,2,3]dithiadiborinine |
InChI |
InChI=1S/C4H8B2S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H2 |
Clave InChI |
MSJHXPBZWHQHIR-UHFFFAOYSA-N |
SMILES |
B12B(SCCS1)SCCS2 |
SMILES canónico |
B12B(SCCS1)SCCS2 |
Sinónimos |
Tetrahydro[1,4,2,3]dithiadiborino[2,3-b][1,4,2,3]dithiadiborin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



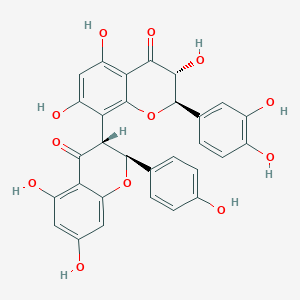

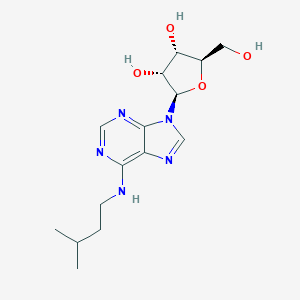
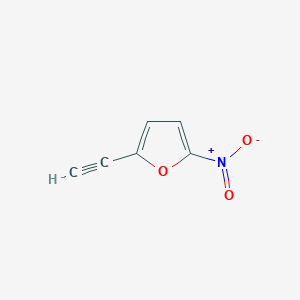
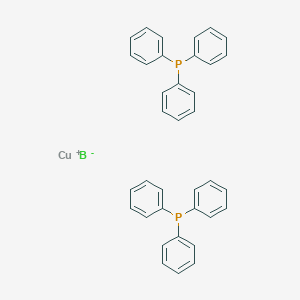
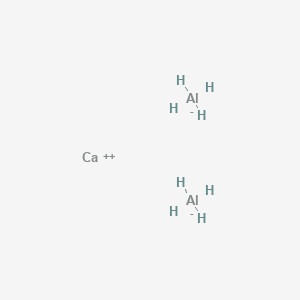
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
